1-Butyl-4-methoxy-1H-indole-3-carboxylic acid
Overview
Description
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, like other indole derivatives, is of interest in medicinal chemistry and organic synthesis due to its potential therapeutic properties and its role as a building block for more complex molecules .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . These pathways often involve a series of reactions that lead to the production of various biologically active compounds .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, this compound may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound can influence gene expression by regulating the activity of transcription factors involved in cell cycle control and apoptosis . In addition to its anticancer effects, the compound may also modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation . For example, this compound can inhibit the activity of kinases involved in cell signaling pathways, thereby disrupting the signaling cascades that promote cell proliferation and survival . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anticancer and anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit significant anticancer and anti-inflammatory effects without causing toxicity . At higher doses, the compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into active or inactive metabolites . These metabolic reactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound may interact with cofactors and other metabolic enzymes, altering metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Alternatively, the compound may be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methoxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound. The exact industrial methods for this compound would depend on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of substituted indole derivatives .
Scientific Research Applications
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-methoxy-1H-indole-2-carboxylic acid
- 1-Butyl-4-methoxy-1H-indole-3-carboxaldehyde
- 1-Butyl-4-methoxy-1H-indole-3-acetic acid
Uniqueness
1-Butyl-4-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Properties
IUPAC Name |
1-butyl-4-methoxyindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-4-8-15-9-10(14(16)17)13-11(15)6-5-7-12(13)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMQLWDSXIUTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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